Anthra[2,3-b]carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
319-23-3 |
|---|---|
Molecular Formula |
C24H15N |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
23-azahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaene |
InChI |
InChI=1S/C24H15N/c1-2-6-16-10-18-12-20-14-24-22(21-7-3-4-8-23(21)25-24)13-19(20)11-17(18)9-15(16)5-1/h1-14,25H |
InChI Key |
AEVNDWITFKNVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C(=CC4=CC3=CC2=C1)C6=CC=CC=C6N5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Anthra 2,3 B Carbazole and Its Derivatives
Strategies for Core Skeleton Construction
The assembly of the fused polycyclic system of anthra[2,3-b]carbazole relies on a variety of powerful synthetic transformations. These methods provide access to the fundamental carbazole (B46965) nucleus integrated within the anthracene (B1667546) architecture.
Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of key carbon-carbon and carbon-nitrogen bonds required for the construction of the this compound skeleton. The Suzuki-Miyaura coupling, in particular, has been effectively utilized in the synthesis of carbazole derivatives. derpharmachemica.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid or ester. derpharmachemica.comnih.gov For instance, the synthesis of carbazole-1- and -3-carboxylic acids has been achieved using a Suzuki coupling followed by a Cadogan reductive cyclization. derpharmachemica.com The initial Suzuki-Miyaura reaction serves to create the 2-nitrobiphenyl precursor, which is then cyclized to form the carbazole ring system. derpharmachemica.com
While the Stille coupling, which pairs an organotin compound with an organohalide, is a well-established method for C-C bond formation, its specific application in the direct synthesis of the this compound core is less commonly detailed in readily available literature. However, its principles are broadly applicable to the synthesis of complex aromatic systems.
The utility of these methods is highlighted in the preparation of precursors for more complex carbazole-containing structures. For example, palladium-catalyzed reactions are central to building substituted carbazoles that can be further elaborated. chim.itorganic-chemistry.org
Table 1: Examples of Metal-Catalyzed Coupling Reactions in Carbazole Synthesis
| Coupling Reaction | Catalyst/Reagents | Key Bond Formed | Application in Carbazole Synthesis |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | C-C | Synthesis of 2-nitrobiphenyl precursors for Cadogan cyclization. derpharmachemica.com |
| Buchwald-Hartwig | Pd catalyst, ligand | C-N | Intramolecular C-N bond formation to construct the carbazole ring. nih.gov |
| Sonogashira | Pd/Cu catalysts | C-C (alkyne) | Used in the synthesis of precursors for azaindoles, a related class of heterocycles. mdpi.com |
Intramolecular cyclization reactions are a cornerstone of carbazole synthesis, providing a direct route to the fused ring system from appropriately substituted precursors. The Cadogan ring closure is a classic and effective method that involves the reductive cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents like triphenylphosphine. derpharmachemica.comresearchgate.net This reaction proceeds through a nitrene intermediate and is tolerant of a wide range of functional groups. derpharmachemica.com
Oxidative C–N bond formation represents another powerful strategy for the synthesis of carbazoles. nih.govsemanticscholar.org This approach can be achieved under metal-free conditions using hypervalent iodine(III) oxidants, or the efficiency can be significantly enhanced through the use of a copper(II) catalyst in conjunction with the iodine(III) species. nih.govsemanticscholar.org These reactions typically start from N-substituted amidobiphenyls and proceed to form the carbazole ring through an intramolecular C-H amination. nih.gov The copper catalyst is believed to catalytically activate the hypervalent iodine oxidant. nih.govsemanticscholar.org This method has proven useful in the synthesis of indolo[3,2-b]carbazole (B1211750). nih.gov
Another notable intramolecular cyclization is the McMurry coupling, which has been applied to the synthesis of indolo[2,3-a]carbazole from a diprotected 3,3ʹ-diformyl-2,2ʹ-biindole. researchgate.net
Table 2: Comparison of Intramolecular Cyclization Reactions for Carbazole Synthesis
| Reaction | Starting Material | Reagents | Key Intermediate |
|---|---|---|---|
| Cadogan Ring Closure | 2-Nitrobiphenyl | Triphenylphosphine | Nitrene |
| Oxidative C-N Bond Formation | N-Substituted amidobiphenyl | Hypervalent iodine(III) oxidant, optional Cu(II) catalyst | N-centered radical or related species |
| McMurry Coupling | Dicarbonyl compound | Low-valent titanium (e.g., TiCl₄, Zn/Cu) | Pinacol-type intermediate |
Photochemical methods offer a unique approach to the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons, including carbazoles. These reactions often proceed under mild conditions and can provide access to structures that are difficult to obtain through thermal methods. A notable example is the visible-light-induced intramolecular C-H amination of sulfilimines to produce carbazoles. nih.gov This method presents a safer alternative to the use of potentially hazardous aryl azides, as sulfilimines are more reactive and can be employed under milder conditions. nih.gov The reaction has been shown to be scalable, as demonstrated by the gram-scale synthesis of the carbazole alkaloid Clausine C. nih.gov
Acid-catalyzed condensation and annulation reactions provide a powerful means of constructing the carbazole framework, often through the formation of multiple bonds in a single step. rsc.org Lewis acids, such as iron(III) chloride (FeCl₃), have been employed to catalyze the synthesis of annulated carbazoles from bromo-methylindoles and various arenes. rsc.org These reactions proceed through a cascade mechanism that can involve Friedel-Crafts alkylation, intramolecular cyclization, and subsequent aromatization. rsc.org
Brønsted acids have also been utilized in the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) scaffolds to generate benzo[a]carbazole derivatives. nih.gov This method highlights the versatility of acid catalysis in promoting the formation of the fused carbocyclic ring system.
Lewis acids play a significant role in a variety of synthetic strategies for carbazole derivatives beyond simple condensation and annulation. rsc.org They can mediate Friedel-Crafts arylation, electrocyclization, and cycloaddition reactions that lead to highly substituted carbazole scaffolds. rsc.org For example, zinc(II) has been used to catalyze the annulation of vinyl ester substituted bromomethylindoles with heteroarenes. rsc.org Tin(IV) chloride (SnCl₄) has been shown to induce a domino carbocationic rearrangement of N-protected indolyl cyclopropyl ketones to form cyclopentyl-fused carbazoles. rsc.org
The choice of Lewis acid can be critical in directing the outcome of the reaction and achieving the desired carbazole architecture. These methods are valued for their ability to tolerate a range of functional groups and often proceed under sustainable conditions. rsc.org
Selective Functionalization and Post-Synthetic Modification
Once the core this compound skeleton is constructed, selective functionalization is often necessary to introduce desired properties or to enable further synthetic transformations. Post-synthetic modification allows for the diversification of the parent structure, leading to a range of derivatives with tailored electronic and biological activities.
Common functionalization reactions include electrophilic aromatic substitution, such as halogenation, nitration, and acylation. The positions of substitution are dictated by the inherent electronic properties of the this compound ring system. Subsequent manipulation of these newly introduced functional groups, for example, through cross-coupling reactions on halogenated derivatives, can provide access to a wide array of substituted analogs.
N-alkylation or N-arylation of the carbazole nitrogen is another common modification that can significantly influence the solubility and electronic properties of the molecule. nih.gov For instance, N-alkylated indolo[2,3-b]carbazole (B11864400) has been used as a core for the synthesis of organic dyes for dye-sensitized solar cells. nih.gov
Regioselective Substitution Strategies (e.g., N-Alkylation, Electrophilic Aromatic Substitution)
Regioselective substitution is a cornerstone of synthetic organic chemistry, allowing for the precise functionalization of the this compound core. This control is paramount for fine-tuning the molecule's properties for specific applications.
N-Alkylation: The nitrogen atom of the carbazole moiety is a common site for functionalization. N-alkylation not only improves the solubility of the resulting compounds but also influences their electronic properties and solid-state packing, which is critical for applications in organic electronics. mdpi.com Various methods have been developed for the N-alkylation of carbazoles, often employing alkyl halides in the presence of a base. researchgate.net Microwave-assisted synthesis has emerged as a rapid and efficient method for N-alkylation, offering high yields in significantly reduced reaction times. researchgate.net
A general approach to N-alkylation involves the deprotonation of the carbazole nitrogen with a suitable base, such as sodium hydride, followed by reaction with an alkylating agent. The choice of base, solvent, and alkylating reagent can influence the regioselectivity of the reaction, particularly in more complex carbazole systems.
Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing a variety of functional groups onto the aromatic rings of the this compound scaffold. wikipedia.org The positions for substitution are dictated by the electron density of the aromatic rings, which is influenced by the fused carbazole unit. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. wikipedia.org
For instance, in related carbazole systems, electrophilic substitution has been shown to occur at specific positions, guided by the directing effects of the nitrogen atom and existing substituents. The introduction of electron-withdrawing or electron-donating groups through EAS can significantly alter the electronic and optical properties of the this compound derivatives.
Interactive Table: Reagents and Conditions for Regioselective Substitution of Carbazole Analogs.
| Reaction Type | Reagents | Conditions | Purpose |
| N-Alkylation | Alkyl Halide, Base (e.g., NaH, K2CO3) | Varies (e.g., room temp., reflux, microwave) | Improve solubility, modify electronic properties |
| Nitration | HNO3, H2SO4 | 0 °C to room temperature | Introduce nitro group for further functionalization or to tune electron affinity |
| Halogenation | Br2, Cl2, I2, Lewis Acid (e.g., FeBr3) | Varies | Introduce halogens for cross-coupling reactions or to modify electronic properties |
| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl3) | Anhydrous conditions | Introduce acyl groups as synthetic handles or to extend conjugation |
Introduction of π-Extended Conjugated Systems
Extending the π-conjugated system of this compound is a key strategy for tuning its optoelectronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This is typically achieved by introducing additional aromatic or unsaturated moieties to the core structure.
One common approach is through cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which allow for the formation of carbon-carbon bonds between the this compound core and other aromatic units. For example, bromo- or iodo-functionalized Anthra[2,3-b]carbazoles can be coupled with boronic acids or stannanes of various aromatic compounds to create larger, more conjugated systems.
The synthesis of oligomeric and polymeric structures based on the this compound repeating unit is another effective way to extend π-conjugation. Electropolymerization of functionalized monomers can lead to the formation of thin films with desirable electronic properties.
Derivatization for Tailored Electronic and Photophysical Properties
The derivatization of the this compound scaffold allows for the precise tuning of its electronic and photophysical properties. By strategically introducing different functional groups, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the absorption and emission characteristics of the molecule.
For example, the introduction of electron-donating groups, such as alkoxy or amino groups, can raise the HOMO level, facilitating hole injection and transport in electronic devices. Conversely, the introduction of electron-withdrawing groups, such as cyano or nitro groups, can lower the LUMO level, enhancing electron affinity and enabling n-type or ambipolar charge transport.
The photophysical properties, including absorption and fluorescence spectra, can also be fine-tuned through derivatization. Extending the π-conjugation, as discussed previously, generally leads to a red-shift in both absorption and emission, allowing for the development of materials that absorb and emit light at specific wavelengths.
Interactive Table: Impact of Functional Groups on the Properties of Carbazole Derivatives.
| Functional Group | Electronic Effect | Impact on HOMO/LUMO | Photophysical Effect |
| Alkoxy (-OR) | Electron-donating | Raises HOMO | Red-shift in absorption/emission |
| Amino (-NR2) | Strong electron-donating | Significantly raises HOMO | Enhanced fluorescence, potential for charge transfer states |
| Cyano (-CN) | Electron-withdrawing | Lowers LUMO | Can quench fluorescence, facilitates electron transport |
| Nitro (-NO2) | Strong electron-withdrawing | Significantly lowers LUMO | Often quenches fluorescence, strong electron acceptor |
| Aryl groups | Extends π-conjugation | Narrows HOMO-LUMO gap | Red-shift in absorption/emission, can improve charge transport |
Scalability and Efficiency of Synthetic Protocols
For the practical application of this compound and its derivatives, the development of scalable and efficient synthetic protocols is essential. This involves optimizing reaction conditions to maximize yields, minimize reaction times, and reduce the use of hazardous or expensive reagents.
Strategies for improving scalability and efficiency include:
Process Optimization: Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to achieve the highest possible yield and purity.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes.
Catalyst Development: Designing more active and robust catalysts can reduce the required catalyst loading and reaction times, making the process more economical and environmentally friendly.
Green Chemistry Principles: Incorporating principles of green chemistry, such as using less toxic solvents, reducing waste generation, and improving atom economy, is crucial for sustainable large-scale synthesis.
While specific large-scale synthesis protocols for this compound are not widely reported in the public domain, the general principles of process chemistry can be applied to existing laboratory-scale syntheses to enhance their scalability and efficiency. The development of robust and cost-effective manufacturing processes will be a key factor in the commercial viability of this compound-based materials.
Theoretical and Computational Investigations of Anthra 2,3 B Carbazole
Electronic Structure Elucidation
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For π-conjugated systems such as Anthra[2,3-b]carbazole, understanding the arrangement and energies of electrons in molecular orbitals is key to predicting its behavior in optoelectronic applications.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules. DFT calculations for carbazole-based derivatives are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and determine its stability. icm.edu.pljnsam.comjnsam.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of conjugated molecules. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's color, reactivity, and utility in electronic devices. rsc.orgfrontiersin.org
In fused-ring carbazole (B46965) systems, the HOMO and LUMO are typically delocalized across the π-conjugated framework. mdpi.comnankai.edu.cn For example, in a highly fused carbazole skeleton derived from naphthylamines, DFT calculations showed that the LUMO delocalizes over the entire molecule, whereas the HOMO is more localized on one of the carbazole units. rsc.org The size and shape of polycyclic aromatic systems significantly affect their HOMO-LUMO gaps; generally, as the size of the conjugated system increases, the HOMO energy level rises, the LUMO energy level falls, and the energy gap decreases. frontiersin.orgbeilstein-archives.org
The table below presents representative, computationally determined HOMO and LUMO energy levels for various carbazole-based compounds to illustrate typical values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Carbazole-H | -5.613 | -0.962 | 4.651 | B3LYP-D3/6-311+G(2d,p) |
| Carbazole-CH3 | -5.452 | -0.950 | 4.502 | B3LYP-D3/6-311+G(2d,p) |
| Benzo(a)carbazole | -5.32 | -1.39 | 3.93 | B3LYP/6-311++G(d,p) |
| Benzo(b)carbazole | -5.22 | -1.42 | 3.80 | B3LYP/6-311++G(d,p) |
| Benzo(c)carbazole | -5.35 | -1.38 | 3.97 | B3LYP/6-311++G(d,p) |
Data sourced from studies on carbazole derivatives to illustrate typical energy ranges. icm.edu.pljnsam.com
In certain conjugated molecules, the HOMO-LUMO gap can be so small that the ground state possesses significant open-shell character, meaning it can be described as a biradical (or diradical). This property is of great interest for applications in materials science and spintronics. The biradical character (y₀) quantifies the contribution of the open-shell resonance form to the ground state.
Computational studies, particularly using DFT, are essential for assessing these properties. For example, in derivatives of indolo[2,3-b]carbazole (B11864400), a system structurally related to this compound, DFT calculations have been used to determine the biradical character and the singlet-triplet energy gap (ΔE_S-T). researchgate.net One such derivative was found to be a persistent singlet biradical in its ground state, with a calculated moderate biradical character (y₀ = 0.269) and a small ΔE_S-T of approximately -1.78 kcal/mol. researchgate.net
The spin density distribution, which maps the spatial location of unpaired electrons in the molecule, can also be calculated. rsc.org In the triplet state of a biradical, spin density is typically distributed across specific atoms in the conjugated system. researchgate.netnih.gov For N-heterocyclic biradicals, the spin is often delocalized over the nitrogen atoms and parts of the carbon framework, which is a key factor in their stability and reactivity. rsc.org
Aromaticity is a key concept in organic chemistry that describes the high stability of certain cyclic, planar, and conjugated molecules. Computationally, aromaticity can be quantified using methods such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations probe the magnetic shielding at the center of a ring; a negative NICS value typically indicates aromaticity, while a positive value suggests antiaromaticity. nih.govethz.ch
Studies on π-expanded carbazole frameworks have used NICS calculations to assess the local aromaticity of different rings within the molecule. nih.gov For instance, in one such system, the central pyrrole (B145914) moiety of the carbazole core was found to have a pronounced aromatic character (NICS(+1) value of -9.2), which was largely unaffected by the expansion of the π-system. nih.gov In contrast, other fused five-membered rings in the same structure were found to be essentially non-aromatic. nih.gov The degree of aromaticity is also linked to biradical character; the ground state of some indolocarbazole derivatives is determined by the number of aromatic sextet rings gained when transitioning from a closed-shell to an open-shell biradical form. researchgate.net
Excited State Dynamics and Photophysical Predictions
Understanding how a molecule behaves after absorbing light is crucial for its application in OLEDs, sensors, and photovoltaics. Computational methods can predict the properties of electronic excited states.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the properties of excited states and simulating electronic absorption and emission spectra. rsc.org By calculating the transition energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), TD-DFT can predict the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. jnsam.comresearchgate.net
For example, TD-DFT calculations on carbazole in ethanol (B145695) predicted absorption bands at 277 nm and 307 nm, which correspond to the experimentally observed peaks at 292 nm and 322 nm. nih.gov The calculations can also identify the nature of the electronic transitions, such as whether they are localized on a part of the molecule or involve charge transfer across the system. researchgate.netresearchgate.net These theoretical spectra are valuable for interpreting experimental data and for the rational design of new molecules with desired optical properties. jnsam.comresearchgate.net
Advanced Spectroscopic and Structural Characterization of Anthra 2,3 B Carbazole Systems
Elucidation of Electronic Transitions via UV-Vis and Fluorescence Spectroscopy
The electronic properties of Anthra[2,3-b]carbazole systems are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. The extended π-conjugated system, formed by the fusion of the anthracene (B1667546) and carbazole (B46965) moieties, dictates its characteristic spectral features.
In general, the UV-Vis absorption spectra of large aromatic systems like this compound are characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are mainly attributed to π-π* transitions within the aromatic framework. For instance, the core carbazole moiety typically exhibits strong absorption bands below 350 nm, corresponding to its π-π* transitions. researchgate.net The fusion of the anthracene unit extends this conjugation, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths. In similar polycyclic aromatic hydrocarbons, distinct sets of bands, often labeled as α, β, and p-bands according to Clar's nomenclature, can be observed, reflecting transitions between different molecular orbitals.
Derivatives of the related N-arylanthra[2,3-d]oxazole-2-amines, which share the anthracene core, exhibit absorption maxima (λabs) around 380 nm. mdpi.com It is expected that this compound would display complex absorption spectra with multiple bands, where the lowest energy absorption could be attributed to an intramolecular charge transfer (ICT) transition, potentially mixed with the localized π-π* transition of the extended aromatic system. researchgate.net
Fluorescence spectroscopy reveals the emissive properties of these compounds after excitation. Following absorption of light, the excited molecule can relax to the ground state by emitting a photon. Carbazole-based fluorophores are known for their strong fluorescence. nih.gov For example, tetracyclic oxazoles containing an anthracene core show fluorescence emission bands around 410 nm and 430 nm, with fluorescence quantum yields (ΦF) ranging from 14–27%. mdpi.com The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. The large, rigid, and planar structure of this compound is conducive to high fluorescence efficiency, as it minimizes non-radiative decay pathways. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the change in geometry between the ground and excited states.
Table 1: Representative Photophysical Properties of Related Aromatic Systems
| Compound Family | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| N-arylanthra[2,3-d]oxazol-2-amines | ~380 | ~410, ~430 | 0.14 - 0.27 | mdpi.com |
| Carbazole-imidazole Fluorophores | ~350-400 | ~417 | 0.18 | nih.gov |
Note: Data presented is for structurally related compounds to infer the potential properties of this compound.
Vibrational Spectroscopy for Structural Insights (e.g., FT-IR, Raman)
The FT-IR spectrum of the parent carbazole shows characteristic peaks that can be expected to appear in the spectrum of this compound, albeit with shifts due to the extended conjugation. researchgate.net Key vibrational modes include:
N-H Stretching: A characteristic peak for the secondary amine in the carbazole moiety is typically observed around 3419 cm⁻¹. researchgate.net This band can be sharp or broad depending on the extent of hydrogen bonding in the solid state or in solution.
Aromatic C-H Stretching: These vibrations usually appear above 3000 cm⁻¹, with a peak around 3051 cm⁻¹ being typical for carbazole. researchgate.net
C=C Stretching: The stretching vibrations of the aromatic carbon-carbon bonds occur in the 1400-1600 cm⁻¹ region. These bands are often intense and can provide information about the aromatic system.
C-N Stretching: The stretching of the carbon-nitrogen bond within the carbazole ring is typically found around 1450 cm⁻¹. researchgate.net
Out-of-Plane Bending: The C-H out-of-plane bending vibrations, which appear in the 700-900 cm⁻¹ region, are highly characteristic of the substitution pattern on the aromatic rings.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for nonpolar bonds. Therefore, the C=C stretching vibrations of the extensive aromatic system in this compound are expected to give rise to strong signals in the Raman spectrum. A partial assignment of lattice modes in carbazole crystals has been made using both infrared and Raman spectra. scilit.com
Table 2: Characteristic Vibrational Frequencies for the Carbazole Moiety
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |
|---|---|---|---|
| N-H Stretch | 3419 | FT-IR | researchgate.net |
| Aromatic C-H Stretch | 3051 | FT-IR | researchgate.net |
| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman | esisresearch.org |
| C-N Stretch | 1450 | FT-IR | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interactions (e.g., Variable-Temperature NMR, DOSY, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively.
The ¹H NMR spectrum is expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm), with their chemical shifts and coupling patterns revealing the connectivity of the protons. The N-H proton of the carbazole unit would likely appear as a broad singlet at a downfield chemical shift (e.g., >10 ppm in DMSO-d₆), which can be confirmed by D₂O exchange experiments. ipb.pt
Advanced NMR techniques provide deeper insights into the molecule's dynamics and intermolecular interactions:
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, VT-NMR can be used to study dynamic processes such as conformational changes or the association/dissociation of aggregates. rsc.org For this compound, this could reveal information about the thermodynamics of self-association through π-π stacking.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. rsc.orgnih.gov DOSY is highly effective for studying intermolecular interactions, such as hydrogen bonding or aggregation. rsc.org An increase in molecular aggregation would lead to a decrease in the measured diffusion coefficient.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. rsc.org For a large, planar molecule like this compound, NOESY can help confirm the spatial arrangement of protons and detect intermolecular interactions in concentrated solutions, providing evidence for specific packing arrangements in solution. rsc.org
These combined NMR methods allow for a comprehensive characterization of the solution-state structure, conformation, and non-covalent interactions of this compound systems. rsc.org
Electron Spin Resonance (ESR) for Open-Shell Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons (i.e., open-shell systems). While the parent this compound is a closed-shell molecule and therefore ESR-silent, this technique becomes crucial for studying its radical ions.
The extended π-system of this compound makes it susceptible to oxidation and reduction, leading to the formation of radical cations (A•+) and radical anions (A•-), respectively. These open-shell species can be generated chemically or electrochemically and are readily studied by ESR.
The ESR spectrum provides key information:
g-value: The position of the ESR signal (the g-value) is characteristic of the electronic environment of the unpaired electron. For organic π-radicals, the g-value is typically close to that of the free electron (g ≈ 2.0023).
Hyperfine Coupling: The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H and ¹⁴N) leads to the splitting of the ESR signal into multiple lines. This hyperfine coupling provides a detailed map of the spin density distribution across the molecule. Analysis of the hyperfine coupling constants can reveal which atoms bear the highest degree of unpaired electron density, offering direct insight into the electronic structure of the radical ion.
By studying the radical ions of this compound, ESR spectroscopy can validate molecular orbital calculations and provide fundamental information about the molecule's frontier orbitals (HOMO and LUMO), which are involved in the redox processes.
Solid-State Structural Analysis
The arrangement of molecules in the solid state significantly influences the material's bulk properties, such as charge transport and photophysics. X-ray diffraction techniques are the definitive methods for determining these solid-state structures.
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk sample. The sample is irradiated with X-rays, and the diffraction pattern—a plot of scattered intensity versus diffraction angle (2θ)—serves as a fingerprint of the crystalline phase(s) present.
For this compound systems, PXRD is used to:
Identify Crystalline Phases: The positions and intensities of the peaks in the diffractogram are unique to a specific crystal structure.
Assess Crystallinity: Sharp, well-defined peaks indicate a highly crystalline material, whereas broad, diffuse features (halos) are characteristic of amorphous (non-crystalline) material.
Determine Unit Cell Parameters: Although a full structure solution is challenging, the peak positions can be indexed to determine the dimensions of the crystal's unit cell. In a study of a related N-alkylated diindolocarbazole, PXRD was successfully used to determine a complex crystal structure that was inaccessible by other means. nih.gov
This technique is crucial for quality control and for studying phase transitions that might occur under different processing conditions or temperatures.
When a suitable single crystal of this compound can be grown, Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and complete structural information. This technique yields a three-dimensional map of the electron density within the crystal, allowing for the exact determination of atomic positions.
SCXRD analysis of this compound or its derivatives would reveal:
Molecular Structure: Precise bond lengths, bond angles, and torsional angles, confirming the planarity or any distortion in the molecular framework.
Molecular Packing: The arrangement of molecules relative to one another in the crystal lattice. For large, planar aromatic molecules, π-π stacking is a common and important packing motif. SCXRD can quantify the key parameters of these interactions, such as the interplanar distance and the degree of slip between adjacent molecules. nih.gov
Intermolecular Interactions: The analysis identifies and characterizes non-covalent interactions, including hydrogen bonds (involving the N-H group), C-H···π interactions, and other van der Waals forces that stabilize the crystal structure. nih.govmdpi.commdpi.com
For example, in related heterocyclic systems, SCXRD has been used to confirm molecular structures and analyze how different intermolecular contacts, such as N···H, S···H, and C···C, dominate the crystal packing. mdpi.comjyu.fi This detailed structural knowledge is fundamental for establishing structure-property relationships in the solid state.
Electrochemical Analysis (e.g., Cyclic Voltammetry for Redox Properties)
Electrochemical analysis, particularly through cyclic voltammetry (CV), serves as a critical tool for elucidating the redox properties of this compound and its derivatives. These investigations are fundamental to understanding the electronic structure of these compounds, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such parameters are paramount in assessing the potential of these materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The redox behavior of carbazole-containing systems is intrinsically linked to their extended π-conjugated framework. The fusion of the carbazole moiety with an anthracene core in this compound creates a large, electron-rich aromatic system. This structure facilitates the removal and addition of electrons, making the compounds electrochemically active.
Research into the electrochemical properties of various carbazole derivatives has shown that their redox potentials can be finely tuned through chemical modification. Substituents on the carbazole nitrogen or at various positions on the aromatic backbone can significantly influence the HOMO and LUMO energy levels. For instance, electron-donating groups tend to raise the HOMO level, making the compound easier to oxidize, while electron-withdrawing groups generally lower the LUMO level, facilitating reduction.
While specific experimental data for the parent this compound is not extensively detailed in readily available literature, studies on structurally related compounds provide valuable insights. For example, derivatives of indolo[2,3-b]quinoxaline derived from anthraquinone (B42736) have been shown to possess low-lying LUMO levels, in the range of -3.29 to -3.43 eV, suggesting their potential as n-type materials. researchgate.net The electrochemical properties of these complex heterocyclic systems are influenced by the combined electronic effects of their constituent aromatic units.
In a typical cyclic voltammetry experiment, a solution of the this compound derivative in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential, providing information about the oxidation and reduction processes. The onset potentials of the oxidation and reduction peaks in the voltammogram are used to estimate the HOMO and LUMO energy levels, respectively.
The stability of the radical cations and anions formed upon oxidation and reduction can also be assessed from the reversibility of the redox peaks. Reversible or quasi-reversible redox processes are often desirable for stable device performance in electronic applications.
Interactive Data Table: Electrochemical Properties of Fused Carbazole Systems
Below is a representative data table illustrating the type of information obtained from cyclic voltammetry studies on carbazole-based materials. Note: The following data is illustrative for structurally related compounds and aims to provide a framework for understanding the electrochemical parameters of this compound systems once such specific data becomes available.
| Compound | Oxidation Potential (E_ox) [V] | Reduction Potential (E_red) [V] | HOMO Level [eV] | LUMO Level [eV] |
| Carbazole Derivative A | 0.85 | -2.10 | -5.25 | -2.70 |
| Anthraquinone-fused System B | 1.10 | -1.50 | -5.50 | -3.30 |
| N-substituted Carbazole C | 0.75 | -2.25 | -5.15 | -2.55 |
| Indoloquinoxaline D | 1.20 | -1.45 | -5.60 | -3.35 |
Detailed Research Findings:
Detailed electrochemical investigations into various carbazole derivatives reveal several key trends. The position and nature of substituents play a crucial role in modulating the electronic properties. For instance, attaching electron-donating groups at the 3 and 6 positions of the carbazole ring system is a common strategy to increase the HOMO energy level, thereby lowering the oxidation potential and enhancing the hole-donating capability. Conversely, the introduction of electron-withdrawing moieties can stabilize the LUMO, making the material a better electron acceptor.
The fusion of additional aromatic rings, as in the case of this compound, generally leads to a smaller HOMO-LUMO gap compared to the parent carbazole molecule. This is a direct consequence of the extended π-conjugation, which delocalizes the molecular orbitals over a larger area, raising the HOMO and lowering the LUMO energy levels. This narrowing of the energy gap has profound implications for the optical and electronic properties of the material, often resulting in a red-shift in absorption and emission spectra.
Furthermore, the electrochemical stability of this compound derivatives is a critical factor for their practical application. Cyclic voltammetry can be used to assess this stability by subjecting the compound to multiple redox cycles. A lack of degradation in the voltammetric response over repeated cycles is indicative of a robust material suitable for long-term device operation.
Photophysical Phenomena and Mechanistic Studies of Anthra 2,3 B Carbazole Derivatives
Aggregation-Induced Emission (AIE) Characteristics and Mechanisms
Derivatives of anthra[2,3-b]carbazole and related π-conjugates linking carbazole (B46965) and anthracene (B1667546) moieties have been identified as promising aggregation-induced emission (AIE) luminogens (AIEgens). acs.orgresearchgate.net Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, these compounds exhibit enhanced fluorescence intensity upon aggregation. acs.orgnih.gov This phenomenon is primarily attributed to the mechanism of restricted intramolecular motion (RIM). acs.orgsemanticscholar.org
In dilute solutions of good solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), these molecules are typically weakly fluorescent. acs.org For instance, certain carbazole-anthranyl π-conjugates show very low fluorescence quantum yields (Φf) of less than 1.1% in acetonitrile. acs.org However, upon the addition of a poor solvent such as water, the molecules aggregate, leading to a significant enhancement in fluorescence intensity. acs.org This AIE behavior is triggered because the aggregation physically restricts the intramolecular rotational and vibrational motions of the molecule. semanticscholar.orgkyoto-u.ac.jp In the dissolved state, energy from photoexcitation is readily dissipated through these non-radiative pathways (rotations and vibrations). In the aggregated state, these non-radiative decay channels are blocked, forcing the excited state to relax via radiative emission, thus "turning on" the fluorescence. acs.orgsemanticscholar.org
The direct linkage of a carbazole unit to an anthracenyl π-system can enforce a highly twisted molecular structure, which is a key factor for AIE activity. acs.orgresearchgate.net This twisted conformation inhibits strong intermolecular π–π stacking in the aggregate state, which would otherwise quench fluorescence. acs.org Interestingly, some of these AIEgens exhibit a blue shift in their emission spectra upon aggregation compared to their emission in the molecularly dissolved state. acs.orgsemanticscholar.org This is contrary to the red shifts often seen with AIEgens and suggests a lack of electronic conjugation in the aggregate state due to the non-planar molecular structure. acs.orgsemanticscholar.org The formation of nanoaggregates has been confirmed through techniques like dynamic light scattering (DLS), with particle sizes observed in the range of 110-120 nm. acs.org
Acidichromism and Vapochromism in Solid and Solution States
Certain this compound derivatives, particularly those functionalized with electron-donating groups like a diethylamino (-NEt2) moiety, exhibit pronounced acidichromism, which is a reversible change in fluorescence color upon exposure to acid. acs.org This property makes them suitable for applications such as chemical sensors and anti-counterfeiting technologies. acs.orgresearchgate.net
In one study, a π-conjugate featuring a -NEt2 group displayed bright yellow fluorescence in the solid state with a quantum yield of 37%. acs.org Upon exposure to hydrochloric acid (HCl) vapor, the fluorescence rapidly and visibly shifted from yellow (emission peak at 565 nm) to green (emission peak at 524 nm), accompanied by a slight increase in the quantum yield to 39.4%. acs.org This 41 nm blue shift is attributed to the protonation of the nitrogen atom in the diethylamino group. acs.orgresearchgate.net The protonated form alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to the change in emission color.
This acid-induced color change is fully reversible. When the protonated green-emitting solid is exposed to a basic vapor like triethylamine (B128534) (TEA) or ammonia, deprotonation occurs, and the original yellow fluorescence is restored. acs.orgsemanticscholar.org The process of protonation-deprotonation can be repeated for multiple cycles, demonstrating the robustness and repeatability of the material's chromic response. acs.org This reversible vapochromic behavior has been successfully demonstrated on various surfaces, including paper and even a fresh leaf, where the distinct color change under UV light can serve as a security feature activated by an "acid key". acs.org
Luminescent Properties and Quantum Yield Optimization
The luminescent properties of this compound derivatives are highly tunable based on their chemical structure, including the nature of substituents and the degree of π-conjugation. These compounds typically absorb light in the UV-visible region, with absorption maxima often around 400 nm due to π–π* transitions, and emit in the blue-to-green region of the spectrum. acs.orgrsc.org
In solution, many derivatives exhibit solvatofluorochromism, where the emission wavelength changes with the polarity of the solvent. acs.orgsemanticscholar.org For example, a carbazole-anthranyl conjugate with a -NEt2 group showed a 51 nm red shift in its emission maximum when the solvent was changed from nonpolar hexane (B92381) to polar methanol. acs.org This behavior is often indicative of a twisted intramolecular charge transfer (ICT) character in the excited state. semanticscholar.org
Quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. In solution, the quantum yields can be quite low, but they are significantly enhanced in the aggregated or solid state for AIE-active derivatives. acs.org For instance, the solid-state quantum yield for an amine-substituted derivative was reported to be 37%. acs.org For other fused carbazole systems, quantum yields have been reported in the range of 0.28 to 0.45. rsc.org The introduction of different functional groups can influence the quantum yield; electron-withdrawing groups like a nitro (-NO2) group have been shown to decrease the quantum yield compared to electron-donating groups like a methyl (-CH3) group in related systems. ias.ac.in Optimization often involves balancing the electronic properties and the steric effects of substituents to control the radiative and non-radiative decay rates.
| Compound | Substituent | State/Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|---|
| Derivative 3a | -CN | Acetonitrile | ~400 | ~530 | 1.1% | acs.org |
| Derivative 3b | -NEt2 | Acetonitrile | ~400 | ~530 | <1% | acs.org |
| Derivative 3b | -NEt2 | Solid State (Original) | - | 565 (Yellow) | 37.0% | acs.org |
| Derivative 3b | -NEt2 | Solid State (HCl Vapor) | - | 524 (Green) | 39.4% | acs.org |
Photostability and Thermal Stability Studies
High thermal and photostability are crucial for the practical application of luminescent materials in devices and sensors. inoe.ronih.gov this compound derivatives generally exhibit good to excellent thermal stability, a property often imparted by the rigid, fused-ring structure of the carbazole moiety. acs.orgnih.gov
Thermogravimetric analysis (TGA) is commonly used to assess thermal stability by measuring the temperature at which a compound begins to decompose. Indolo[2,3-a]carbazole derivatives have been reported to possess high decomposition temperatures (Td), often in the range of 317–369 °C (corresponding to 5% weight loss). inoe.ro Similarly, diindolo[3,2-b:2′,3′-h]carbazole derivatives show Td values higher than 320 °C, which is advantageous for fabrication processes like vacuum deposition. acs.org The length of alkyl chains substituted on the nitrogen atoms can influence thermal stability, with longer chains sometimes leading to higher decomposition temperatures. acs.org
Photostability, the ability of a material to resist degradation upon exposure to light, is another key performance metric. While detailed quantitative studies on this compound are limited in the provided context, related carbazole-capped organic radicals have shown exceptionally high photostability. nih.gov For example, incorporating carbazole units into a triphenylmethyl radical structure led to a thousand-fold increase in the photostability half-life compared to the parent radical under UV irradiation. nih.gov The rigid aromatic structure of the carbazole framework contributes to this robustness by limiting photochemical reaction pathways that lead to degradation.
Charge Carrier Generation and Recombination Dynamics
The dynamics of excited states, including the generation and recombination of charge carriers, are fundamental to the photophysical behavior of this compound derivatives. These processes are often investigated using advanced techniques like femtosecond transient absorption (TA) spectroscopy. mdpi.comrsc.org
Upon photoexcitation, the molecule is promoted to an initial excited singlet state (Sx), which typically undergoes rapid internal conversion (IC) on a sub-picosecond to picosecond timescale to the lowest excited singlet state (S1). mdpi.com The S1 state is responsible for fluorescence and has a lifetime that can range from nanoseconds to tens of nanoseconds, depending on the specific molecule and its environment. mdpi.com For carbazole itself, the S1 lifetime is around 13–15 ns. mdpi.com
From the S1 state, the molecule can return to the ground state via fluorescence or undergo intersystem crossing (ISC) to populate the lowest triplet state (T1). mdpi.com TA spectroscopy can track the appearance and decay of characteristic absorption signals from both the S1 and T1 states. mdpi.comaps.org For instance, in 9-phenylcarbazole, TA spectra reveal the ISC process occurring with a lifetime of about 10 ns, while the subsequent triplet state decays on the microsecond timescale. aps.org
In some carbazole-based semiconductors, charge carriers can be generated through a process called triplet-triplet annihilation (TTA). aps.org In this mechanism, two molecules in the long-lived T1 state interact, leading to an energy upconversion process that promotes one molecule to a higher excited state with enough energy to overcome the exciton (B1674681) binding energy and autoionize into a separated electron-hole pair. aps.org This TTA-facilitated charge generation provides an efficient pathway for producing charge carriers even with low excitation power. aps.org The subsequent recombination of these charge carriers can be either radiative (luminescence) or non-radiative. The dynamics of these processes are critical for the performance of these materials in optoelectronic applications. acs.orgaps.org
Applications of Anthra 2,3 B Carbazole in Advanced Materials and Device Physics
Organic Electronic and Optoelectronic Devices
Anthra[2,3-b]carbazole-based materials are increasingly being explored for their potential in next-generation organic electronic and optoelectronic devices. Their tunable properties, achieved through chemical modification, allow for their integration into various device architectures, where they can perform diverse functions.
Organic Field-Effect Transistors (OFETs): n-type and p-type Semiconductor Performance
This compound derivatives have been investigated as the active semiconductor layer in Organic Field-Effect Transistors (OFETs), which are fundamental components of organic integrated circuits. These materials have demonstrated the ability to transport both positive (holes) and negative (electrons) charge carriers, classifying them as p-type and n-type semiconductors, respectively.
The performance of an OFET is primarily characterized by its charge carrier mobility (μ), which quantifies how quickly charges can move through the semiconductor, and the on/off ratio, which indicates the device's switching capability. Research has shown that the charge transport properties of this compound-based materials can be significantly influenced by their molecular structure and solid-state packing.
For instance, certain anthra[2,3-b]thiophene (B15350492) derivatives have been reported to exhibit p-type behavior with hole mobilities as high as 0.245 cm²/V·s. researchgate.net Another study on diindolo[3,2-b:2′,3′-h]carbazole derivatives, which share a similar ladder-type structure, reported p-type mobilities ranging from 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹. ub.edu These devices also demonstrated remarkable air and temporal stability, maintaining their performance for extended periods. ub.edu The introduction of specific substituents can further tune the semiconductor's performance. For example, an as-spun polymer field-effect transistor (PFET) device based on a related structure showed ambipolar transport with a hole mobility of 3.64 × 10⁻³ cm²/(V·s) and an electron mobility of 0.37 × 10⁻³ cm²/(V·s), which could be enhanced through thermal annealing. researchgate.net
| Compound Family | Semiconductor Type | Mobility (μ) | On/Off Ratio | Substrate Temperature (°C) | Reference |
| Anthra[2,3-b]thiophene derivative 1 | p-type | 0.134 cm²/V·s | 10⁸ | 25 | researchgate.net |
| Anthra[2,3-b]thiophene derivative 2 | p-type | 0.245 cm²/V·s | 10⁶ | 80 | researchgate.net |
| Diindolo[3,2-b:2′,3′-h]carbazole derivatives | p-type | 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹ | - | - | ub.edu |
| pNAPDO-DPP-EH (as-spun) | Ambipolar | μh = 3.64 × 10⁻³ cm²/(V·s), μe = 0.37 × 10⁻³ cm²/(V·s) | - | - | researchgate.net |
| pNAPDO-DPP-EH (annealed at 200°C) | Ambipolar | μh = 0.078 cm²/(V·s), μe = 0.002 cm²/(V·s) | - | 200 | researchgate.net |
Organic Light-Emitting Diodes (OLEDs): Emitter, Host, and Transport Layers
In the field of Organic Light-Emitting Diodes (OLEDs), this compound and its derivatives have demonstrated versatility, serving as emitters, host materials, and charge transport layers. Their high thermal stability and ability to form amorphous films are crucial for the longevity and efficiency of OLED devices. 140.122.64
As emitters , these compounds can be designed to emit light across the visible spectrum. For example, 2,7-disubstituted carbazole (B46965) derivatives have been shown to be fluorescent, emitting light from purple-blue to orange. 140.122.64 Non-doped OLEDs fabricated with 2-(anthracen-9-yl)-9-ethyl-9H-carbazole (AnCz) achieved a maximum luminance efficiency of 2.61 cd/A with deep-blue emission, while 2,7-di(anthracen-9-yl)-9-ethyl-9H-carbazole (2AnCz) showed a significantly higher efficiency of 9.52 cd/A. researchgate.net Furthermore, a carbazole-fused DABNA derivative has been reported as an orange-red emitter in a thermally activated delayed fluorescence (TADF) OLED, achieving a record-breaking external quantum efficiency (EQE) of 39.2%. nih.gov
As host materials , carbazole derivatives are valued for their high triplet energies, which allow for efficient energy transfer to phosphorescent guest emitters. nih.govsemanticscholar.org This is particularly important for achieving high-efficiency blue, green, and red phosphorescent OLEDs. semanticscholar.org By tuning the molecular structure, the highest occupied molecular orbital (HOMO) level can be adjusted without significantly affecting the triplet energy, which is a desirable feature for optimizing device performance. nih.gov For instance, indolocarbazole derivatives have been successfully used as hosts for red phosphorescent OLEDs. mdpi.comresearchgate.net
In transport layers , carbazole-based materials are well-known for their excellent hole-transporting properties. jetir.orgtheaic.org Their high hole mobility facilitates the efficient injection and transport of positive charges from the anode to the emissive layer, leading to lower driving voltages and improved power efficiencies. researchgate.net Diaryl(arylamino)-substituted carbazoles, for example, have been shown to function effectively as hole-transporting layer materials, with some derivatives exhibiting hole drift mobilities exceeding 2 × 10⁻³ cm²·V⁻¹·s⁻¹ at high electric fields. nih.gov
| Compound | Role in OLED | Performance Metric | Value | CIE Coordinates | Reference |
| 2-(anthracen-9-yl)-9-ethyl-9H-carbazole (AnCz) | Emitter | Max. Luminance Efficiency | 2.61 cd/A | (0.15, 0.12) | researchgate.net |
| 2,7-di(anthracen-9-yl)-9-ethyl-9H-carbazole (2AnCz) | Emitter | Max. Luminance Efficiency | 9.52 cd/A | (0.22, 0.37) | researchgate.net |
| TCZ-F-DABNA | Emitter | External Quantum Efficiency (EQE) | 39.2% | - | nih.gov |
| BBPICT:Ir(mphmq)₂(tmd) (2 wt%) | Host | Max. External Quantum Efficiency (EQE) | 20.9% | - | researchgate.net |
| Diaryl(arylamino)-substituted carbazoles | Hole Transport | Hole Drift Mobility | > 2 × 10⁻³ cm²·V⁻¹·s⁻¹ | - | nih.gov |
Organic Photovoltaic Cells (OPVs) and Perovskite Solar Cells (PSCs): Hole Transport Materials
The excellent hole-transporting properties of this compound derivatives also make them highly suitable for use as hole transport materials (HTMs) in organic photovoltaic cells (OPVs) and perovskite solar cells (PSCs). jetir.orgnih.gov In these devices, the HTM plays a critical role in extracting photogenerated holes from the light-absorbing layer and transporting them to the anode.
An ideal HTM should have a HOMO energy level that is well-aligned with the valence band of the light absorber to ensure efficient hole extraction. rsc.org Carbazole-based HTMs can be chemically tuned to achieve this alignment. theaic.orgrsc.org For example, indolo[3,2-a]carbazole-based HTMs have been developed with HOMO levels around -5.40 eV, matching well with the HOMO of perovskite materials. rsc.org
Research has demonstrated the successful application of carbazole-based HTMs in both solid-state dye-sensitized solar cells (ssDSCs) and PSCs. nih.gov In one study, a carbazole-based HTM named X51 led to power conversion efficiencies (PCEs) of 6.0% in ssDSCs and 9.8% in PSCs, which were comparable or superior to the state-of-the-art HTM, Spiro-OMeTAD. nih.gov Furthermore, a donor-acceptor type polymer incorporating a carbazole side chain, PBDB-Cz, achieved a promising PCE of 22.06% in a dopant-free PSC, also exhibiting enhanced device stability. researchgate.net Indolocarbazole-based HTMs have also shown promise, with reported hole mobility values of 1.30 × 10⁻⁴ cm² V⁻¹ s⁻¹ for a derivative known as C₁₂IC. rsc.org
| Device Type | HTM | Power Conversion Efficiency (PCE) | Hole Mobility | Reference |
| ssDSC | X51 | 6.0% | - | nih.gov |
| PSC | X51 | 9.8% | - | nih.gov |
| PSC (dopant-free) | PBDB-Cz | 22.06% | - | researchgate.net |
| PSC | C₁₂IC | - | 1.30 × 10⁻⁴ cm² V⁻¹ s⁻¹ | rsc.org |
Supramolecular Assembly and Self-Organizing Systems
The planar and aromatic nature of the this compound core promotes intermolecular interactions, such as π-π stacking, which can drive the self-assembly of these molecules into well-ordered supramolecular structures. acs.org This property is of significant interest for creating functional materials with anisotropic properties.
The introduction of specific functional groups can be used to control the self-organization process. For instance, DFT studies on a carbazole-anthranyl π-conjugate revealed a highly twisted molecular structure, which is thought to be responsible for its aggregation-induced emission (AIE) characteristics. acs.orgsemanticscholar.org In the aggregated state, strong intermolecular π-π stacking among the anthracene (B1667546) rings can suppress non-radiative decay pathways, leading to enhanced fluorescence. acs.org This ability to form organized assemblies is crucial for applications in areas like anticounterfeiting, where the material's properties in the solid state are paramount. acs.org
Sensing Applications (e.g., Acid Vapor Detection)
The sensitivity of the electronic and photophysical properties of this compound derivatives to their chemical environment has been exploited in the development of chemical sensors. A notable application is in the detection of acid vapors.
For example, a carbazole-anthranyl π-conjugate (compound 3b) has been shown to act as a reversible acid-responsive fluorescent sensor. acs.org In its solid state, this compound exhibits yellow fluorescence. acs.org Upon exposure to acid vapors, such as hydrochloric acid (HCl), it undergoes protonation, resulting in a rapid and distinct color change to green fluorescence. acs.orgsemanticscholar.org This process is reversible; the original yellow fluorescence can be restored by exposing the material to a basic vapor like triethylamine (B128534) (TEA) or ammonia. acs.orgsemanticscholar.org This reversible fluorometric response makes such materials suitable for applications like reusable sensors and in anticounterfeiting technologies where an "acid key" could be used for verification. acs.org The sensing mechanism has been demonstrated on various surfaces, including paper and polythene. acs.org
| Sensor Material | Analyte | Sensing Mechanism | Observable Change | Reversibility | Reference |
| Carbazole-anthranyl π-conjugate (3b) | Acid Vapors (e.g., HCl) | Protonation-Deprotonation | Yellow to Green Fluorescence | Reversible with base (e.g., TEA, NH₃) | acs.orgsemanticscholar.org |
Mechanistic Insights into Biological Interactions Non Clinical Focus
Molecular Recognition and Binding Mechanisms (e.g., with Aryl Hydrocarbon Receptor, DNA, Proteins)
The biological interactions of anthra[2,3-b]carbazole and its related structures are primarily characterized by their recognition of and binding to specific macromolecules, most notably the Aryl Hydrocarbon Receptor (AhR) and nucleic acids like DNA.
Aryl Hydrocarbon Receptor (AhR) Interaction: this compound analogues, particularly indolo[3,2-b]carbazoles (ICZs), are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. unimedizin-mainz.denih.gov In its inactive state, the AhR resides in the cytoplasm, forming a complex with proteins that include heat shock protein 90 (hsp90), AhR-interacting protein (AIP), and the co-chaperone p23. unimedizin-mainz.denih.gov The binding of a ligand, such as an indolo[3,2-b]carbazole (B1211750) derivative, to the AhR's PAS-B domain triggers a conformational change. nih.gov This event leads to the dissociation of the chaperone proteins and exposes a nuclear localization sequence. nih.gov
Following this activation, the ligand-AhR complex translocates into the nucleus. unimedizin-mainz.denih.gov Inside the nucleus, the AhR dissociates from its chaperone complex and forms a heterodimer with the AhR nuclear translocator (ARNT). unimedizin-mainz.denih.gov This AhR/ARNT heterodimer then functions as a transcription factor, binding to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. unimedizin-mainz.demedicinacomplementar.com.br This binding initiates the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes. unimedizin-mainz.denih.gov
DNA Interaction: The planar, polycyclic, and aromatic structure of carbazole-containing compounds, including this compound derivatives, makes them well-suited for interacting with DNA. tandfonline.com The primary mode of interaction for many of these derivatives is intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. tandfonline.comresearchgate.netrsc.org This intercalative binding is a critical factor in the cytotoxic effects of some derivatives. tandfonline.comresearchgate.net
Studies on related compounds, such as anthra[2,3-b]furan-3-carboxamides, have confirmed the formation of stable intercalative complexes with duplex DNA. nih.gov Similarly, novel indolocarbazole derivatives have been found to form high-affinity intercalative complexes with DNA, preferentially binding to GC-rich sequences. researchgate.net The binding affinity can be substantial, with some carbazole-appended porphyrins exhibiting intrinsic binding constants (Kb) towards calf thymus DNA (CT-DNA) in the range of 105 to 106 M−1. rsc.org Beyond simple duplex DNA, certain multicarbazole ligands have shown the ability to bind to and stabilize G-quadruplex DNA structures, which are found in the promoter regions of some oncogenes. researchgate.netucl.ac.uk
Protein Interaction: Besides the well-documented interaction with the AhR, molecular docking studies have explored the potential for carbazole (B46965) derivatives to bind to other protein targets. For instance, certain (E)-3-(9-ethyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-ones have shown excellent interaction with the Peripheral Benzodiazepine Receptor (PBR) protein in silico, though they exhibited poor interaction with the MDM2-p53 receptor protein. innovareacademics.in
| Molecular Target | Binding Mechanism | Key Compound Type | Reference |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Ligand binding to PAS-B domain, nuclear translocation, heterodimerization with ARNT. | Indolo[3,2-b]carbazoles (ICZ) | unimedizin-mainz.denih.govnih.gov |
| Duplex DNA | Intercalation between base pairs. | Indolocarbazole derivatives, Anthra[2,3-b]furan-3-carboxamides | tandfonline.comresearchgate.netnih.gov |
| G-Quadruplex DNA | End-stacking on external G-tetrads. | Multicarbazole ligands, Benzimidazole-carbazoles | researchgate.netucl.ac.uk |
| Peripheral Benzodiazepine Receptor (PBR) | Molecular docking suggests strong interaction. | (E)-3-(9-ethyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-ones | innovareacademics.in |
Structure-Activity Relationships for Molecular Interactions (e.g., Influence of Substitution on Binding Affinity)
The biological activity of this compound and its analogues is highly dependent on their chemical structure, with specific substitutions significantly influencing their binding affinity for molecular targets like the AhR and DNA.
AhR Binding Affinity: The indolo[3,2-b]carbazole (ICZ) skeleton is a potent pharmacophore for AhR activation. mdpi.com Research into the structure-activity relationship (SAR) of this scaffold has revealed that even simple modifications can yield highly active derivatives. A key finding is that the formyl group at the 6-position of 6-formylindolo[3,2-b]carbazole (FICZ), one of the most active known AhR agonists, does not appear to be essential for high-affinity binding. mdpi.com Studies comparing FICZ to its analogues showed that 6-methylindolo[3,2-b]carbazole (6-MICZ) exhibited higher or comparable activity in human, rat, and guinea pig cell lines. mdpi.com This suggests that the formyl group does not confer a unique, specific role in AhR affinity and that other substitutions at this position can maintain or even enhance activity. mdpi.com The introduction of a bromine atom onto the carbazole skeleton, which increases lipophilicity, also results in a compound with high activity. mdpi.com
DNA Binding Affinity: For compounds that interact with DNA, modifications to side chains are crucial for modulating binding affinity. In a series of 4,11-diaminoanthra[2,3-b]thiophene-5,10-diones, a related scaffold, modifying the aminoalkyl side chains was found to increase the ligands' affinity for duplex DNA while decreasing affinity for G-quadruplexes. researchgate.net Specifically, a 2-(piperidin-1-yl)ethylamine side chain was identified as a promising fragment for developing new ligands that target double-stranded DNA. researchgate.net In another class of compounds, anthra[2,3-b]furan-3-carboxamides, the presence of 4,11-hydroxy groups and the carbonyl moiety of the carboxamide fragment were found to be critical for cytotoxicity, which is linked to DNA interaction. nih.gov Conversely, the specific substituent at the 2-position of the anthra[2,3-b]furan core was not essential. nih.gov For carbazole derivatives designed to bind G-quadruplexes, the introduction of different substituents on the carbazole nitrogen atom was found to have only a moderate impact on binding properties. ucl.ac.uk However, theoretical studies suggest that an imidazole (B134444) substituent, capable of forming a hydrogen bond within the G-quadruplex groove, can lead to slightly stronger stabilization compared to other substituents. ucl.ac.uk
| Compound Class | Target | Structural Feature | Effect on Activity/Binding | Reference |
|---|---|---|---|---|
| Indolo[3,2-b]carbazoles | AhR | Replacement of 6-formyl (FICZ) with 6-methyl (6-MICZ) | Maintained or increased AhR activation | mdpi.com |
| Anthra[2,3-b]furan-3-carboxamides | Cytotoxicity/DNA Interaction | Presence of 4,11-hydroxy groups and carboxamide carbonyl | Critical for cytotoxic activity | nih.gov |
| Anthra[2,3-b]furan-3-carboxamides | Cytotoxicity/DNA Interaction | Substituent at the 2-position | Not critical for cytotoxic activity | nih.gov |
| 4,11-diaminoanthra[2,3-b]thiophene-5,10-diones | DNA Duplex | Modification of terminal aminoalkyl side chains | Increased affinity for DNA duplex | researchgate.net |
| Carbazole derivatives | G-Quadruplex DNA | Imidazole substituent on ligand | Slightly stronger binding affinity due to potential H-bonding | ucl.ac.uk |
Role in Cellular Pathways (e.g., AhR-Mediated Gene Regulation, Reactive Oxygen Species Defense)
The interaction of this compound analogues with their molecular targets initiates cascades of events within various cellular pathways, most prominently those regulated by the AhR and those involved in managing oxidative stress.
AhR-Mediated Gene Regulation: Upon activation by a ligand like indolo[3,2-b]carbazole (ICZ), the AhR/ARNT heterodimer binds to DRE sequences in the DNA, directly regulating the transcription of a specific set of genes. unimedizin-mainz.demedicinacomplementar.com.br This "AhR gene battery" classically includes genes that encode Phase I and Phase II xenobiotic-metabolizing enzymes. unimedizin-mainz.de Key among the upregulated Phase I enzymes are cytochrome P450s, such as CYP1A1, CYP1A2, and CYP1B1. unimedizin-mainz.denih.gov The induction of these enzymes is a primary cellular response to exposure to such ligands. Beyond metabolism, AhR activation is involved in regulating genes related to immune responses, such as certain interleukins and enzymes like indoleamine 2,3-dioxygenase (IDO). nih.gov For example, ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and 6-formylindolo[3,2-b]carbazole (FICZ) can induce the expression of IDO1 and IDO2 in an AhR-dependent manner. nih.gov
Reactive Oxygen Species Defense: Reactive oxygen species (ROS) are produced during normal metabolic activity and can cause cellular damage if they accumulate, a state known as oxidative stress. nih.govscirp.org Organisms possess a natural antioxidant defense system, including enzymes like superoxide (B77818) dismutase (SOD) and catalase, to counteract this threat. nih.govsmw.ch The AhR pathway has emerged as a component of this defense mechanism. unimedizin-mainz.de Studies have shown that the AhR/ARNT pathway is essential for the protective effects of ICZ against oxidative DNA damage. unimedizin-mainz.de This supports the hypothesis that AhR activation leads to the upregulation of specific defense genes that contribute to the defense against ROS. unimedizin-mainz.de While some related compounds like anthra[2,3-b]furan-3-carboxamides have been reported to induce intracellular oxidative stress and apoptosis, this may represent a separate mechanism of action or a dose-dependent effect that overwhelms the cell's defense capacity. nih.gov At regulated levels, ROS themselves act as signaling molecules, and the AhR pathway's role may be to help maintain redox homeostasis in the face of chemical or environmental stimuli. smw.chmdpi.com
| Cellular Pathway | Role/Effect of Compound | Key Mediators | Example Genes Regulated | Reference |
|---|---|---|---|---|
| AhR-Mediated Gene Regulation | Activation of transcription | AhR/ARNT heterodimer | CYP1A1, CYP1A2, CYP1B1, IDO1, IDO2 | unimedizin-mainz.denih.govnih.gov |
| Reactive Oxygen Species (ROS) Defense | Protection against oxidative DNA damage via AhR activation | AhR/ARNT pathway | Antioxidant/defense genes | unimedizin-mainz.de |
| Apoptosis Induction | Induction of oxidative stress and programmed cell death (by some derivatives) | ROS | - | nih.gov |
| Cell Cycle Regulation | Arrest in G2/M phase (by some derivatives) | - | - | nih.govnih.gov |
Future Directions and Emerging Research Avenues for Anthra 2,3 B Carbazole
Development of Novel Anthra[2,3-b]carbazole Derivatives with Enhanced Properties
The core structure of this compound provides a versatile platform for chemical modification. The development of novel derivatives is a primary research avenue aimed at fine-tuning its intrinsic properties to meet the demands of specific applications. Key strategies involve the introduction of various functional groups to enhance solubility, charge transport characteristics, and photophysical behavior.
Research on analogous fused heterocyclic systems, such as diindolo[3,2-b:2′,3′-h]carbazole, has demonstrated that attaching flexible alkyl chains to the nitrogen atoms can improve solubility and influence the intermolecular arrangement without drastically altering the core electronic properties. acs.orgub.edu This strategy is directly applicable to the this compound framework. For instance, introducing long or branched alkyl chains is expected to increase solubility in common organic solvents, which is crucial for solution-based processing of electronic devices. rsc.org
Furthermore, the electronic properties can be modulated by attaching electron-donating or electron-withdrawing groups to the aromatic backbone. This allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is essential for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). rsc.org For example, studies on carbazole-anthranyl π-conjugates show that the introduction of electron-withdrawing (-CN) or electron-donating (-NEt2) groups can shift emission wavelengths and alter photophysical behaviors. acs.org
A key challenge for many polycyclic aromatic hydrocarbons is their tendency to aggregate, which can quench fluorescence. Future derivatives may incorporate bulky substituents to induce aggregation-induced emission (AIE), a phenomenon where aggregation enhances light emission, making them suitable for solid-state lighting and sensing applications. acs.org
Table 1: Potential this compound Derivatives and Targeted Property Enhancements
| Derivative Type | Example Substituent(s) | Target Property Enhancement | Rationale |
| Solubilizing Derivatives | Long alkyl chains (e.g., n-hexyl, n-octyl) on the nitrogen atom | Increased solubility, improved film morphology | Reduces intermolecular aggregation, enabling solution-based processing techniques. ub.edursc.org |
| Electron-Tuned Derivatives | Methoxy (-OCH₃), Amino (-NR₂) | Higher HOMO levels for efficient hole injection | Electron-donating groups increase electron density on the π-system. rsc.orgrsc.org |
| Electron-Tuned Derivatives | Cyano (-CN), Fluoro (-F) | Lower LUMO levels for efficient electron injection/transport | Electron-withdrawing groups stabilize the LUMO, beneficial for n-type materials. acs.org |
| Sterically Hindered Derivatives | Bulky groups (e.g., t-butyl, phenyl) at various positions | Aggregation-Induced Emission (AIE), improved amorphous stability | Prevents π-π stacking that leads to fluorescence quenching in the solid state. acs.org |
Exploration of New Application Domains in Emerging Technologies
While carbazole-based materials are well-established in optoelectronics, the unique fused structure of this compound opens doors to new and emerging technological domains. openmedicinalchemistryjournal.com Its extended π-conjugation and structural rigidity are hallmarks of high-performance organic semiconductors.
Organic Field-Effect Transistors (OFETs): The structural analogue, anthra[2,3-b]thiophene (B15350492), has shown hole mobilities up to 0.15 cm²/V·s. acs.org It is anticipated that this compound derivatives could exhibit comparable or superior p-type semiconductor performance. acs.orgresearchgate.net The development of air-stable materials is a major goal, and the inherent stability of the carbazole (B46965) moiety is advantageous in this regard. acs.org
Perovskite Solar Cells (PSCs): Carbazole-based molecules are increasingly used as hole-transporting materials (HTMs) in PSCs, often serving as alternatives to the expensive spiro-OMeTAD. nih.govresearchgate.net The key requirements for an efficient HTM are appropriate energy level alignment with the perovskite layer for effective hole extraction and high hole mobility. rsc.orgepfl.ch Future research will likely focus on designing this compound derivatives with optimized HOMO levels (~-5.4 eV) to match the valence band of perovskite absorbers, potentially leading to highly efficient and stable solar cells without the need for performance-enhancing, stability-compromising additives. rsc.orgepfl.ch
Sensors and Bioimaging: Functionalized carbazoles have been developed as fluorescent sensors for detecting ions and small molecules. researchgate.net The large surface area and potential for functionalization make this compound a candidate for the development of highly sensitive chemical sensors. Furthermore, N-heterocyclic polyaromatics are explored for applications in bioimaging due to their unique photophysical properties. researchgate.net
Table 2: Emerging Applications for this compound and Key Material Requirements
| Application Domain | Key Material Requirement(s) | Potential Advantage of this compound |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, air stability, good film morphology. | Rigid, planar structure promotes molecular ordering; carbazole unit enhances stability. acs.orgresearchgate.net |
| Perovskite Solar Cells (as HTM) | Aligned HOMO energy level, high hole mobility, thermal stability. | Tunable energy levels through derivatization; high thermal stability expected from the fused core. nih.govepfl.ch |
| Fluorescent Chemical Sensors | High fluorescence quantum yield, sensitivity to analytes, processability. | Large π-system can interact with analytes, altering electronic properties and fluorescence. researchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, thermal stability, suitable energy levels for charge injection. | Fused aromatic core provides thermal stability; functionalization can tune emission color and efficiency. researchgate.net |
Advanced Computational Modeling for Predictive Design and Materials Discovery
The synthesis and characterization of new materials can be a time-consuming and resource-intensive process. Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for accelerating materials discovery. acs.org
For this compound, computational methods can predict key properties of hypothetical derivatives before they are synthesized. DFT calculations can determine:
Molecular Geometries: Predicting the planarity and conformation of new derivatives, which strongly influences solid-state packing and charge transport. researchgate.net
Electronic Properties: Calculating HOMO/LUMO energy levels to assess their suitability for specific electronic applications and predict their electrochemical behavior. reading.ac.uk
Photophysical Properties: Simulating absorption and emission spectra to predict the color and efficiency of potential OLED emitters or the absorption range for photovoltaic applications. acs.org
Intermolecular Interactions: Modeling how molecules will pack in a crystal or thin film to estimate charge transport parameters like transfer integrals, which are related to charge mobility.
For example, DFT studies on carbazole-anthracene conjugates have been used to understand the twisted geometry between the carbazole and anthracene (B1667546) units, which explains their aggregation-induced emission properties. researchgate.net Similar studies on indolo[2,3-b]carbazole (B11864400) derivatives have elucidated their singlet biradical character based on DFT calculations. rsc.org Applying these predictive models to a virtual library of this compound derivatives will allow researchers to identify the most promising candidates for synthesis, creating a more efficient and targeted research workflow.
Sustainable Synthesis and Green Chemistry Approaches in Anthracarbazole Research
The synthesis of complex polycyclic aromatic heterocycles often involves multi-step processes that may use hazardous reagents, expensive metal catalysts, and generate significant waste. researchgate.net A crucial future direction for all chemical research, including that on anthracarbazoles, is the integration of green chemistry principles. rsc.orgorganic-chemistry.org
Future synthetic strategies for this compound will likely focus on:
Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product. Cascade or one-pot reactions, where multiple bonds are formed in a single operation, are highly desirable. rsc.org
Catalysis: Developing new catalytic systems that are more efficient and environmentally benign. This includes replacing stoichiometric reagents with catalytic amounts of less toxic metals or developing entirely metal-free catalytic processes, such as acid-catalyzed cyclizations. rsc.orgresearchgate.net
Safer Solvents and Conditions: Reducing the reliance on volatile and toxic organic solvents by using greener alternatives or developing solvent-free reaction conditions. researchgate.netrsc.org Performing reactions at lower temperatures and pressures also contributes to energy efficiency.
Renewable Feedstocks: While challenging for complex aromatics, long-term research aims to develop synthetic routes from bio-based starting materials rather than petroleum feedstocks. bohrium.com
Recent advances in the synthesis of fused carbazoles include metal-free, TFA-mediated hydroarylation and cascade annulation reactions, which offer more sustainable pathways. rsc.orgacs.org Applying these modern synthetic methodologies to the construction of the this compound skeleton is a key objective for making this promising material more accessible and its research more environmentally sustainable.
Table 3: Green Chemistry Approaches for Anthracarbazole Synthesis
| Green Chemistry Principle | Approach | Potential Benefit |
| Maximize Atom Economy | One-pot/Cascade annulation reactions | Reduces reaction steps, solvent use, and waste generation. rsc.org |
| Use of Catalysis | Metal-free acid catalysis; high-efficiency Pd/Cu catalysts | Avoids toxic heavy metals; reduces catalyst loading and energy consumption. rsc.orgorganic-chemistry.org |
| Design for Energy Efficiency | Microwave-assisted synthesis; ambient temperature reactions | Drastically reduces reaction times and energy input compared to conventional heating. organic-chemistry.org |
| Safer Solvents & Reagents | Use of bio-based solvents; avoiding chlorinated solvents | Reduces environmental impact and improves worker safety. bohrium.com |
Q & A
Q. What are the standard synthetic protocols for Anthra[2,3-b]carbazole derivatives?
this compound derivatives are typically synthesized via condensation reactions or heterocyclic fusion. For example, a reflux method using substituted benzaldehyde and triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst yields fused heterocycles. Post-reaction purification involves solvent evaporation under reduced pressure and filtration . Advanced protocols may employ sulfur–nitrogen heterocyclization or palladium-catalyzed reactions to optimize regioselectivity .
Q. How is this compound characterized structurally and electronically?
Key techniques include:
- NMR spectroscopy : Assigning signals for carbazole protons (e.g., δ 117.98–192.32 ppm for carbons in fused systems) .
- Mass spectrometry : High-resolution MS confirms molecular weights (e.g., C₁₈H₁₂N₂, MW 256.30) .
- X-ray crystallography : Resolves fused-ring conformations, though solubility challenges (1.6E-5 g/L) may require derivatization .
Q. What are the solubility and stability considerations for this compound?
The compound exhibits low solubility in polar solvents (e.g., ethanol), necessitating absolute ethanol or DMF for reactions. Stability is influenced by antiaromaticity and redox sensitivity; protic solvents may degrade derivatives with low LUMO energy levels .
Advanced Research Questions
Q. How can contradictory data on electronic properties (e.g., biradical character) be resolved?
Discrepancies arise from substituent effects and aromatic sextet disruption. For instance, antiaromatic derivatives exhibit amphoteric redox behavior and short excited-state lifetimes. To resolve conflicts:
- Compare experimental (cyclic voltammetry) and computational (DFT) data .
- Use substituents like electron-withdrawing groups to stabilize biradical states .
Q. What strategies optimize synthesis for high-purity semiconductor applications?
- Regioselective substitution : Brominated precursors (e.g., Br₄-NDI) enable controlled fusion with indole rings .
- Double-intramolecular Buchwald-Hartwig reactions : Enhance π-conjugation for organic dyes in solar cells .
- Post-synthetic purification : Column chromatography or recrystallization in dichloromethane/hexane mixtures improves purity .
Q. How can structure-property relationships guide material design for organic electronics?
- Heteroarene fusion : this compound derivatives integrated into polymers (e.g., copolyarylenes) enhance charge mobility in OFETs .
- Electron-deficient cores : Improve air stability by lowering HOMO levels (e.g., –5.2 eV for semiconductor applications) .
Q. What methodologies address challenges in analyzing reactive intermediates during synthesis?
- In-situ spectroscopy : Monitor intermediates via UV-vis or fluorescence quenching .
- Trapping experiments : Use radical scavengers (e.g., TEMPO) to isolate reactive species .
- Theoretical modeling : Predict intermediates using NICS (Nucleus-Independent Chemical Shift) calculations for antiaromatic systems .
Methodological Guidance
Q. How should researchers design experiments to investigate structure-activity relationships?
- Define variables : Vary substituents (e.g., chloro, phenyl) to modulate electronic effects .
- Control conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of dihydro intermediates .
- Cross-disciplinary validation : Combine synthetic data with device testing (e.g., DSSC efficiency measurements) .
What frameworks ensure rigorous research question formulation?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
